molecular formula C19H20N2O2S2 B2942297 2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 863510-99-0

2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2942297
CAS No.: 863510-99-0
M. Wt: 372.5
InChI Key: XSLOTNYFFIIFLP-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with three methyl groups and a thiazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

The thiazole ring in 2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a key structural feature that may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given the biological activities associated with thiazole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-phenyl-1,3-thiazole-4-methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, organic solvents, and bases like triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethylbenzenesulfonamide: Lacks the thiazole ring, resulting in different biological properties.

    N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide: Lacks the methyl groups on the benzene ring, which may affect its chemical reactivity and biological activity.

    2,4,6-trimethyl-N-(phenylmethyl)benzenesulfonamide: Lacks the thiazole ring, leading to different interactions with biological targets.

Uniqueness

The presence of both the thiazole ring and the trimethyl-substituted benzene ring in 2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide imparts unique chemical and biological properties

Properties

IUPAC Name

2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-13-9-14(2)18(15(3)10-13)25(22,23)20-11-17-12-24-19(21-17)16-7-5-4-6-8-16/h4-10,12,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLOTNYFFIIFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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